molecular formula C10H7ClS B12858869 2-(2-Chlorophenyl)thiophene CAS No. 893736-04-4

2-(2-Chlorophenyl)thiophene

Cat. No.: B12858869
CAS No.: 893736-04-4
M. Wt: 194.68 g/mol
InChI Key: BJLWBKMRZHPCDV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 2-chlorophenyl group. Thiophene itself is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a 2-chlorophenyl halide in the presence of a palladium catalyst and a base . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom, which influences its electronic properties and reactivity. This makes it particularly useful in specific applications where the chlorine substituent plays a crucial role, such as in the development of certain pharmaceuticals or electronic materials .

Properties

CAS No.

893736-04-4

Molecular Formula

C10H7ClS

Molecular Weight

194.68 g/mol

IUPAC Name

2-(2-chlorophenyl)thiophene

InChI

InChI=1S/C10H7ClS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H

InChI Key

BJLWBKMRZHPCDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)Cl

Origin of Product

United States

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